1,2,3,4-Tetrahydrobenzo[a]fluorene
Description
Properties
Molecular Formula |
C17H16 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2,3,4,11-tetrahydro-1H-benzo[a]fluorene |
InChI |
InChI=1S/C17H16/c1-3-7-14-12(5-1)9-10-16-15-8-4-2-6-13(15)11-17(14)16/h2,4,6,8-10H,1,3,5,7,11H2 |
InChI Key |
NLEJQXRCWFYJCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC3=C2CC4=CC=CC=C43 |
Synonyms |
tetrahydrobenzofluorene |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[a]pyrene Tetrahydro Epoxides
Key Compounds :
- 9,10-Epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene (): Saturated in the benzo ring, this compound exhibits high mutagenicity in bacterial (Salmonella typhimurium) and mammalian (V79) cells despite extreme instability (half-life ~30 seconds in tissue culture medium).
- 7β,8α-Dihydroxy-9α,10β-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene (Diol Epoxide 2): More stable (half-life 6–12 minutes) and mutagenic than its stereoisomer (Diol Epoxide 1) in V79 cells .
Comparison with 1,2,3,4-Tetrahydrobenzo[a]fluorene :
- Stability: Hydrogenation in both compounds reduces aromaticity, but the presence of epoxide groups in benzo[a]pyrene derivatives increases reactivity and lability compared to non-epoxidized tetrahydrobenzo systems.
- Mutagenicity : Tetrahydrobenzo[a]fluorene’s lack of epoxide groups (unlike benzo[a]pyrene derivatives) likely reduces direct DNA adduct formation, a key mutagenic mechanism observed in diol epoxides .
Tetrahydrobenzoazepinone Derivatives
Key Compound :
- 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one (): Synthesized via deprotection of a sulfonyl group, this heterocyclic compound features a tetrahydrobenzo ring fused to an azepinone. Its synthesis involves hydrolysis and acid-mediated decarboxylation .
Comparison with 1,2,3,4-Tetrahydrobenzo[a]fluorene :
- Synthetic Routes: Both compounds require multi-step hydrogenation or deprotection, but tetrahydrobenzo[a]fluorene’s synthesis may lack the sulfonyl group manipulation seen in azepinones .
Tetrahydro-Pyrroloquinolinones
Key Compound :
- Pyroquilon (1,2,5,6-Tetrahydro-4H-pyrrolo[3.2.1-ij]quinolin-4-one) (): A fungicide with a fused tetrahydro-pyrroloquinoline structure, demonstrating bioactivity dependent on hydrogenation and heterocyclic rigidity .
Comparison with 1,2,3,4-Tetrahydrobenzo[a]fluorene :
- Bioactivity : Pyroquilon’s antifungal properties arise from its heterocyclic core, whereas tetrahydrobenzo[a]fluorene’s bioactivity (if any) would derive from PAH-like interactions with cellular targets.
- Stability : The tetrahydro modification in pyroquilon enhances solubility and metabolic stability, a feature likely shared with tetrahydrobenzo[a]fluorene compared to fully aromatic PAHs .
Data Table: Comparative Properties of Analogous Compounds
| Compound | Structure Type | Key Functional Groups | Stability (Half-Life) | Mutagenicity (Relative) | Key Applications/Effects |
|---|---|---|---|---|---|
| 9,10-Epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene | PAH-derived epoxide | Epoxide, diol | 30 seconds | High (V79 cells) | Carcinogenicity studies |
| 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one | Heterocyclic azepinone | Chlorine, sulfonyl | Stable under synthesis | Not reported | Pharmaceutical intermediates |
| Pyroquilon | Heterocyclic pyrroloquinolinone | Ketone, pyrrolidine | High | Low | Agricultural fungicide |
| 1,2,3,4-Tetrahydrobenzo[a]fluorene (inferred) | PAH derivative | None (pure hydrocarbon) | Likely moderate | Unknown | Research on PAH metabolism |
Research Findings and Implications
- Hydrogenation Effects : Partial saturation in tetrahydrobenzo systems reduces aromatic conjugation, altering electronic properties and interactions with biological targets (e.g., cytochrome P450 enzymes) .
- Functional Group Impact : Epoxides () and heteroatoms () dominate bioactivity, whereas pure hydrocarbons like tetrahydrobenzo[a]fluorene may exhibit lower inherent toxicity but persist in environmental matrices due to hydrophobicity.
Preparation Methods
Friedel-Crafts Alkylation and Cycloalkylation
The Friedel-Crafts reaction remains a cornerstone for constructing polycyclic frameworks. A patent by CN103601678B demonstrates the utility of AlCl₃-catalyzed alkylation for synthesizing tetrahydrobenzoazepine derivatives, providing insights applicable to tetrahydrobenzofluorenes. While targeting 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one, the protocol involves:
-
Stepwise alkylation : 4-Chloroaniline reacts with succinic anhydride to form 4-(4-chloroanilino)-4-ketobutyric acid.
-
Cyclization : Aluminum trichloride (2.5–3.0 equivalents) facilitates ring closure at 55–70°C, achieving complete conversion within 4–6 hours . Excess AlCl₃ (>3.0 equiv) complicates workup due to emulsion formation, underscoring the need for precise stoichiometry.
Adapting this method, 1,2,3,4-tetrahydrobenzo[a]fluorene could theoretically form via analogous intramolecular cyclization of keto-acid precursors. However, yields for such adaptations remain unreported in the literature.
Gold(I)-Catalyzed Formal [3+3] Cycloaddition
A breakthrough in dihydrobenzo[a]fluorene synthesis was achieved via gold(I)-catalyzed formal [3+3] cycloadditions of o-(alkynyl)styrenes . This method proceeds through:
-
Hydride migration : Cationic gold(I) complexes (e.g., [Au(PPh₃)]⁺) activate alkynyl groups, inducing a 1,2-hydride shift to generate carbocation intermediates.
-
Cyclization : The carbocation undergoes intramolecular attack by the styrenic double bond, forming the 6,6a-dihydro-5H-benzo[a]fluorene skeleton.
-
Aromatization : Heating under Brønsted acid conditions (e.g., H₂SO₄) or prolonged gold catalysis converts intermediates into 6,11-dihydro-5H-benzo[a]fluorenes .
Key advantages :
-
Functional group tolerance : Secondary alkyl groups at the styrene β-position remain intact.
-
Scalability : Reactions proceed in dichloromethane at 0.1–1.0 mmol scales with 60–85% yields.
Intramolecular Friedel-Crafts Acylation
Multi-step syntheses leveraging Friedel-Crafts acylation have been reported for related fluorenes. For example, 6-arylsalicylates undergo cyclization to form fluorenones, a strategy adaptable to tetrahydrobenzofluorenes . The process involves:
-
Suzuki coupling : 2-(Methoxycarbonyl)biaryls are prepared from enol triflates and arylboronic acids.
-
Cyclization : BF₃·Et₂O catalyzes intramolecular acylation, forming the tetracyclic core.
While yields for tetrahydrobenzo[a]fluorene specifically are unspecified, analogous protocols achieve 45–70% efficiency for fluoranthenes .
Palladium-Catalyzed Tandem Suzuki–Miyaura/C–H Arylation
Fluoranthene synthesis via tandem Suzuki–Miyaura coupling and C–H arylation offers a template for benzo[a]fluorenes. The method employs:
-
Cross-coupling : 1,8-Diiodonaphthalene reacts with arylboronic acids under Pd(dppf)Cl₂ catalysis.
-
Intramolecular arylation : The biaryl intermediate undergoes Pd-mediated C–H activation, forming the fused ring system.
Optimized conditions :
-
Catalyst : Pd(dppf)Cl₂ (5 mol%)
-
Solvent : DMSO/H₂O (10:1)
-
Temperature : 110°C for 24 hours
Adapting this to tetrahydrobenzo[a]fluorene would require hydrogenation post-arylation, a step yet to be documented.
Cyclotrimerization of Triynes
CpCo(CO)₂-mediated cyclotrimerization of triynes provides access to polycyclic aromatics. Starý et al. demonstrated this approach for tetrahydrodiquinolines, achieving 60% yield via:
-
Catalytic cyclization : CpCo(CO)₂ induces [2+2+2] cycloaddition of triyne 11.
-
Aromatization : MnO₂ oxidation converts the intermediate into the fully conjugated system.
While unapplied to tetrahydrobenzo[a]fluorene, computational studies suggest feasibility for naphthalene-derived triynes.
Q & A
Q. What are the challenges in scaling up enantioselective synthesis?
- Methodological Answer : Optimize chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric hydrogenation. Monitor enantiomeric excess (ee) via chiral HPLC. Process intensification using microreactors improves yield and reduces racemization risks. Case studies on tetrahydroquinoline derivatives highlight solvent selection and catalyst loading as key factors .
Data Contradiction Analysis
- Example : highlights a ~9 kJ/mol discrepancy in fluorene’s enthalpy of formation between theory and experiment. Researchers should cross-validate using multiple methods (e.g., G3(MP2) vs. DLPNO-CCSD(T1)) and replicate combustion calorimetry under controlled conditions. This underscores the importance of error margins in computational chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
